2-[(Dipropylamino)methyl]-3-pentadecylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Dipropylamino)methyl]-3-pentadecylphenol is an organic compound with a complex structure that includes a phenol group, a dipropylamino group, and a long alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dipropylamino)methyl]-3-pentadecylphenol typically involves the reaction of 3-pentadecylphenol with dipropylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in optimizing the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[(Dipropylamino)methyl]-3-pentadecylphenol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
2-[(Dipropylamino)methyl]-3-pentadecylphenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a bioactive agent.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(Dipropylamino)methyl]-3-pentadecylphenol involves its interaction with specific molecular targets. The dipropylamino group can interact with receptors or enzymes, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
2-[(Dipropylamino)methyl]-3-pentadecylphenol: shares similarities with other phenolic compounds that have alkyl chains and amino groups.
Phenol derivatives: Compounds like 4-[(Dipropylamino)methyl]phenol have similar structures but differ in the position of the substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the length of its alkyl chain, which confer distinct chemical and biological properties .
Properties
CAS No. |
141676-24-6 |
---|---|
Molecular Formula |
C28H51NO |
Molecular Weight |
417.7 g/mol |
IUPAC Name |
2-[(dipropylamino)methyl]-3-pentadecylphenol |
InChI |
InChI=1S/C28H51NO/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-20-26-21-19-22-28(30)27(26)25-29(23-5-2)24-6-3/h19,21-22,30H,4-18,20,23-25H2,1-3H3 |
InChI Key |
LRKBLZCQFRAUJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)CN(CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.